molecular formula C20H13FO2 B14286398 8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol CAS No. 116208-77-6

8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol

Cat. No.: B14286398
CAS No.: 116208-77-6
M. Wt: 304.3 g/mol
InChI Key: RIYDEYLGNYBGSV-UHFFFAOYSA-N
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Description

8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by the presence of a fluorine atom and two hydroxyl groups attached to a benzo(k)fluoranthene core. PAHs are known for their complex structures and diverse applications in various fields, including materials science, organic electronics, and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol typically involves multi-step organic reactions. One common approach is the fluorination of benzo(k)fluoranthene followed by dihydroxylation. The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The dihydroxylation step often employs osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 8-fluoro-4,5-benzoquinone.

    Reduction: Formation of 8-fluoro-4,5-dihydrobenzo(k)fluoranthene.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex PAH derivatives.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a probe for studying enzyme activities.

    Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. Additionally, the compound’s planar structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzo(k)fluoranthene: Lacks the fluorine and hydroxyl groups, making it less reactive in certain chemical reactions.

    8-Fluoro-4,5-dihydrobenzo(j)fluoranthene-4,5-diol: Similar structure but with different positioning of the fluorine and hydroxyl groups.

    8-Fluoro-4,5-dihydrobenzo(a)fluoranthene-4,5-diol: Another isomer with variations in the ring structure.

Uniqueness

8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

116208-77-6

Molecular Formula

C20H13FO2

Molecular Weight

304.3 g/mol

IUPAC Name

8-fluoro-4,5-dihydrobenzo[k]fluoranthene-4,5-diol

InChI

InChI=1S/C20H13FO2/c21-17-6-1-3-10-7-14-11-4-2-5-12-19(11)16(9-18(22)20(12)23)15(14)8-13(10)17/h1-9,18,20,22-23H

InChI Key

RIYDEYLGNYBGSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=C2C(=C1)F)C4=CC(C(C5=CC=CC3=C54)O)O

Origin of Product

United States

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